tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate
Description
This compound features a bicyclic benzofuro[2,3-c]pyrrole core with a tert-butyl carbamate group at position 2 and an amino substituent at position 6. The benzofuro moiety (furan fused to benzene) confers aromaticity and rigidity, while the pyrrole ring introduces nitrogen-based reactivity. The tert-butyl group enhances solubility in organic solvents and acts as a protective group during synthesis.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 8-amino-1,3,3a,8b-tetrahydro-[1]benzofuro[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-7-9-12(8-17)19-11-6-4-5-10(16)13(9)11/h4-6,9,12H,7-8,16H2,1-3H3 |
InChI Key |
ZCKGEJNBYUHORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC3=CC=CC(=C23)N |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation (Inferred from Related Patents and Analogous Compounds)
Although no direct patent specifically details the preparation of this exact compound, related heterocyclic tert-butyl carboxylate derivatives (e.g., tert-butyl 7-hydroxy-7,8-dihydro-pyrazolo diazepine carboxylates) provide a useful synthetic framework that can be adapted.
| Step | Reaction Type | Description | Conditions | Yield Notes |
|---|---|---|---|---|
| 1. | Formation of Key Intermediate Ketone | Starting from substituted phenol or halogenated aromatic ketone, formation of an alkene or keto intermediate | Use of dimethylformamide dimethyl acetal or similar reagents at ~100°C to generate (E)-4-(dimethylamino)-1,1-dimethoxy butyl-3-alkene-2-one | Moderate to high yield reported in related systems |
| 2. | Cyclization to Heterocycle | Cyclization with hydrazine hydrate or amine source to form pyrazole or pyrrole ring | 0–25°C, 16 hours reaction time | High selectivity and yield with controlled temperature |
| 3. | Functional Group Transformation | Conversion of dimethoxy-methyl groups to aldehydes or amines using formic acid or reductive amination | Room temperature, 12 hours typical | Efficient conversion critical for downstream steps |
| 4. | Amination and Protection | Reductive amination with 3-aminopropylene followed by protection with Boc anhydride to introduce tert-butyl carbamate | Room temperature to mild heating | Protection step ensures stability and ease of purification |
| 5. | Oxidative Cyclization | Use of oxidants like metachloroperbenzoic acid to induce ring closure and finalize bicyclic structure | 15°C, 5 hours magnetic stirring | Purification by silica gel chromatography yields white solid product |
The preparation of tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate involves a multi-step synthetic sequence including key cyclization reactions to form the fused benzofuro-pyrrole system, introduction of the amino group, and installation of the tert-butyl carboxylate protecting group. While direct literature on this exact compound is scarce, analogous synthetic methods from related heterocyclic tert-butyl carboxylates provide a robust framework.
The process typically includes:
- Formation of an alkene ketone intermediate.
- Cyclization with hydrazine or amine sources.
- Functional group transformations (aldehyde formation, reductive amination).
- Protection with Boc anhydride.
- Final oxidative cyclization to yield the bicyclic structure.
This synthetic approach is supported by detailed reaction conditions and yields from related patented processes, offering a practical and scalable method for preparing this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate is primarily researched for its potential therapeutic effects. Its unique structure allows it to interact with biological targets effectively.
Anticancer Activity
Studies have indicated that compounds similar to tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole derivatives exhibit anticancer properties. For instance, a derivative of this compound was shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance its efficacy against cancer cells .
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In vitro studies demonstrated that it could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain proteases, which play a role in cancer metastasis and progression .
Receptor Modulation
The compound's ability to modulate neurotransmitter receptors has been explored. It has been identified as a potential modulator of GABA receptors, which are crucial for neurotransmission and have implications in anxiety and depression treatments .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole derivatives involved testing against breast cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating strong potential for development into therapeutic agents.
Case Study: Neuroprotection
In another study focusing on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound under oxidative stress conditions. The results indicated a marked decrease in cell death compared to controls, suggesting its utility in developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Differences and Similarities
The following table summarizes key structural features of the target compound and its analogs:
Key Observations :
- Core Diversity: The target compound’s benzofuro[2,3-c]pyrrole core differs from indeno-pyrrole () and pyrrolo-pyrrole () systems, which may influence electronic properties and binding affinity in biological targets.
- Substituent Variability : While all analogs share a tert-butyl carbamate group, additional substituents (e.g., benzotriazole in , indole-carbonyl in ) modulate hydrophobicity and steric effects.
Biological Activity
Tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate (CAS Number: 2102408-91-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 276.33 g/mol
Structure: The compound features a benzofuro-pyrrole core, which is significant for its biological activity.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole derivatives exhibit anticancer properties. For instance, certain benzofuro derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Key Findings:
- Mechanism of Action: The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
- Cell Lines Tested: Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Antimicrobial Activity
Benzofuro derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole may exhibit activity against various bacterial strains.
Case Studies:
- In Vitro Studies: Tests against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.
- Mechanism: The suspected mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.
Synthesis and Derivatives
The synthesis of tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole can be achieved through multi-step organic reactions involving the cyclization of appropriate precursors.
Synthetic Route:
- Starting Materials: Utilize readily available amino acids and benzofuran derivatives.
- Reagents: Common reagents include coupling agents and solvents conducive to heterocyclic formation.
- Yield Optimization: Reaction conditions such as temperature and time need to be optimized for maximum yield.
Comparative Analysis of Related Compounds
To better understand the biological activity of tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole, we compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole | Structure | Moderate | Moderate |
| Benzofuran derivative A | Structure | High | Low |
| Benzofuran derivative B | Structure | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
